molecular formula C15H17Cl2NO3 B4038908 2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid

2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B4038908
M. Wt: 330.2 g/mol
InChI Key: LTDGNQBCXLPCMP-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H17Cl2NO3. It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,4-dichlorobenzyl moiety

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid typically involves the reaction of 3,4-dichlorobenzylamine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)carbamoyl]cyclohexanecarboxylic acid
  • 2-[(3,4-Dichlorobenzyl)carbamoyl]benzoic acid
  • 2-[(3,4-Dichlorobenzyl)carbamoyl]cyclopentanecarboxylic acid

Uniqueness

2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both dichlorobenzyl and carbamoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3/c16-12-6-5-9(7-13(12)17)8-18-14(19)10-3-1-2-4-11(10)15(20)21/h5-7,10-11H,1-4,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDGNQBCXLPCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid
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2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid
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2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid
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2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 5
2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 6
2-[(3,4-Dichlorobenzyl)carbamoyl]cyclohexanecarboxylic acid

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